molecular formula C21H14Br2N2O3S B11106820 2-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol

2-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol

Cat. No.: B11106820
M. Wt: 534.2 g/mol
InChI Key: KOUVLUKKDHULLA-UHFFFAOYSA-N
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Description

2-({[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]IMINO}METHYL)-3,4-DIBROMO-6-METHOXYPHENOL is a complex organic compound that features a benzothiazole moiety, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]IMINO}METHYL)-3,4-DIBROMO-6-METHOXYPHENOL typically involves the condensation of 3-(1,3-benzothiazol-2-yl)-4-hydroxybenzaldehyde with 3,4-dibromo-6-methoxyphenol under acidic conditions. The reaction is facilitated by the presence of a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it into an amine.

    Substitution: The bromine atoms in the compound are susceptible to nucleophilic substitution reactions, which can be used to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular proteins and enzymes. The benzothiazole moiety is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit key enzymes involved in cell proliferation, leading to apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]IMINO}METHYL)-3,4-DIBROMO-6-METHOXYPHENOL stands out due to its dual functionality, combining the biological activity of the benzothiazole moiety with the reactivity of the dibromo and methoxy groups. This unique combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C21H14Br2N2O3S

Molecular Weight

534.2 g/mol

IUPAC Name

2-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]iminomethyl]-3,4-dibromo-6-methoxyphenol

InChI

InChI=1S/C21H14Br2N2O3S/c1-28-17-9-14(22)19(23)13(20(17)27)10-24-11-6-7-16(26)12(8-11)21-25-15-4-2-3-5-18(15)29-21/h2-10,26-27H,1H3

InChI Key

KOUVLUKKDHULLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1O)C=NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)Br)Br

Origin of Product

United States

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